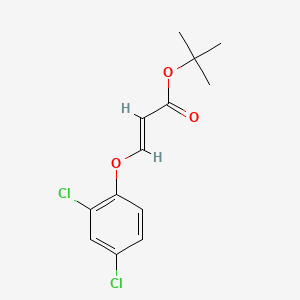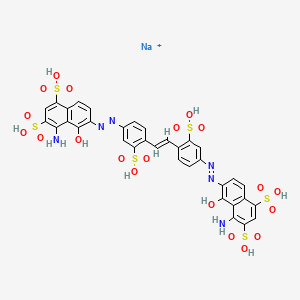
1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- is an organic compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring
Métodos De Preparación
The synthesis of 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- typically involves several steps. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the propanol and amino groups. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds include other benzofuran derivatives and propanolamines. Compared to these compounds, 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- is unique due to its specific structural features, which can result in different chemical reactivity and biological activity. Some similar compounds include:
- 2-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-
- 1-Butanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-
- Benzofuran-2-carboxylic acid derivatives .
This detailed overview provides a comprehensive understanding of 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93432-89-4 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-[(2-ethyl-1-benzofuran-3-yl)-methylamino]propan-1-ol |
InChI |
InChI=1S/C14H19NO2/c1-3-12-14(15(2)9-6-10-16)11-7-4-5-8-13(11)17-12/h4-5,7-8,16H,3,6,9-10H2,1-2H3 |
Clave InChI |
VVHRIXQVAWOFPI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)N(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


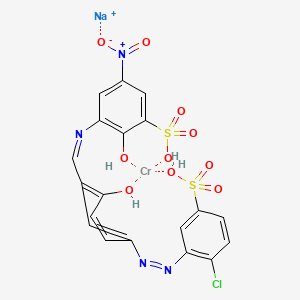

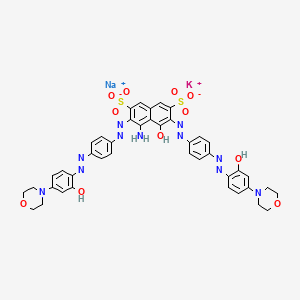

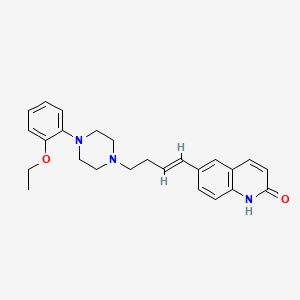

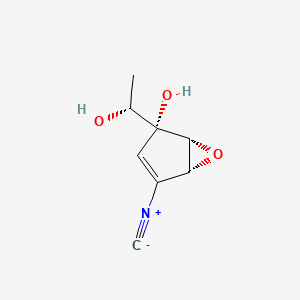

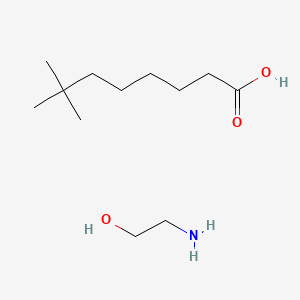
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
